molecular formula C11H16N2O2S B14654849 N-(2-Hydroxyethyl)-N'-(4-methoxy-2-methylphenyl)thiourea CAS No. 52266-68-9

N-(2-Hydroxyethyl)-N'-(4-methoxy-2-methylphenyl)thiourea

Cat. No.: B14654849
CAS No.: 52266-68-9
M. Wt: 240.32 g/mol
InChI Key: JTQVHFWQDOGOBU-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has unique structural features that make it of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea typically involves the reaction of 4-methoxy-2-methylaniline with thiocarbamoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It may be investigated for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways or cellular processes by interacting with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N’-(4-methoxyphenyl)thiourea
  • N-(2-Hydroxyethyl)-N’-(4-methylphenyl)thiourea
  • N-(2-Hydroxyethyl)-N’-(2-methylphenyl)thiourea

Uniqueness

N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea is unique due to the presence of both hydroxyethyl and methoxy-methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

52266-68-9

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-(4-methoxy-2-methylphenyl)thiourea

InChI

InChI=1S/C11H16N2O2S/c1-8-7-9(15-2)3-4-10(8)13-11(16)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,16)

InChI Key

JTQVHFWQDOGOBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=S)NCCO

Origin of Product

United States

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